2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide
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Overview
Description
2-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H7Cl2N3O It is characterized by the presence of amino, dichloro, and hydroxybenzenecarboximidamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide typically involves the reaction of 2-amino-3,5-dichlorobenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of 2-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups replacing the dichloro groups.
Scientific Research Applications
2-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3,5-dichlorobenzonitrile
- 2-amino-3,5-dichlorophenol
- 2-amino-3,5-dichlorobenzamide
Uniqueness
2-amino-3,5-dichloro-N’-hydroxybenzenecarboximidamide is unique due to the presence of both amino and hydroxybenzenecarboximidamide functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-amino-3,5-dichloro-N'-hydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3O/c8-3-1-4(7(11)12-13)6(10)5(9)2-3/h1-2,13H,10H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLULAACGFNPBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=NO)N)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C(=N/O)/N)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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